Diazolidinylurea

Descripción

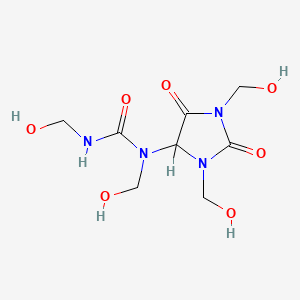

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROIESOUPGGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029559 | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78491-02-8 | |

| Record name | Diazolidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazolidinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazolidinylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Characterization Studies of Diazolidinyl Urea

Synthetic Pathways and Precursors of Diazolidinyl Urea (B33335)

The primary route for synthesizing diazolidinyl urea involves the reaction between allantoin (B1664786) and formaldehyde (B43269). This condensation reaction, typically carried out under alkaline conditions, yields a product that is far from a single, pure compound.

Allantoin + 4 H₂C=O → Diazolidinyl Urea wikipedia.org

However, this simplified representation belies the complex reality of the reaction. The process generates a mixture of various formaldehyde addition products, including polymers, rather than a single, well-defined molecule wikipedia.orgresearchgate.netresearchgate.netepa.govpsu.eduscbt.com. Allantoin itself, a diureide of glyoxylic acid, serves as the key precursor, readily reacting with formaldehyde under controlled conditions atamanchemicals.comwikipedia.org.

Structural Elucidation and Isomeric Forms of Diazolidinyl Urea

The characterization of diazolidinyl urea has revealed that commercial preparations are not pure compounds but rather intricate mixtures. This complexity arises from the nature of the allantoin-formaldehyde condensation reaction.

Commercial diazolidinyl urea is consistently described as a mixture of different formaldehyde addition products, including polymers wikipedia.orgresearchgate.netresearchgate.netepa.govpsu.eduscbt.com. HPLC, CZE, and NMR studies have indicated that diazolidinyl urea may exist as a mixture of isomers europa.eu. It has been suggested that the precise structure of the major component in commercial material may not be the one originally assigned by the Chemical Abstracts Service wikipedia.orgscbt.com. Instead, recent data point towards hydroxymethyl functional groups being attached to the carbon atoms of the imidazolidine (B613845) ring, rather than the nitrogen atoms, in the revised structure wikipedia.orgscbt.com.

The composition of commercial diazolidinyl urea can vary, but typically includes allantoin, specific condensation products, and polymers of allantoin-formaldehyde researchgate.netepa.govpsu.edu. Approximately 30-40% of both imidazolidinyl urea and diazolidinyl urea products can be characterized by mixtures of allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and potentially 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU) researchgate.netepa.govpsu.edunih.govdavidpublisher.com. The remaining fraction is believed to consist of polymers formed from the condensation of allantoin and formaldehyde researchgate.netepa.govpsu.edu.

Detailed analytical studies have focused on identifying and characterizing the individual components present in diazolidinyl urea solutions. Nuclear Magnetic Resonance (NMR) spectroscopy, along with HPLC and mass spectrometry, are crucial techniques employed for this purpose researchgate.netepa.goveuropa.eunih.govosf.ioreddit.com.

Key components identified within diazolidinyl urea preparations include:

(4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU): This compound is considered a major and chemically stable degradation product of both diazolidinyl urea and imidazolidinyl urea researchgate.netresearchgate.netpsu.edunih.govnih.govcapes.gov.br. It has been characterized using various spectroscopic methods researchgate.net. In aqueous solutions, BHU decomposes to form HU as a final stable degradation product researchgate.net.

1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU): This compound is believed to be the dominant component in diazolidinyl urea, making up 30-40% of the mixture researchgate.netpsu.edudavidpublisher.com. BHU is a key formaldehyde-releasing molecule within the diazolidinyl urea complex researchgate.net. In aqueous solutions, BHU undergoes decomposition, gradually releasing formaldehyde and forming HU researchgate.net.

Allantoin: As the synthetic starting material, allantoin is also found as a component in commercial diazolidinyl urea preparations, typically in proportions of 10-15% researchgate.netepa.govnih.gov.

Polymers: The remaining portion of diazolidinyl urea is thought to be composed of polymers resulting from the condensation of allantoin and formaldehyde researchgate.netepa.govpsu.edu.

Formaldehyde Release Mechanisms from Diazolidinyl Urea

Hydrolysis of Diazolidinyl Urea (B33335) and Formaldehyde (B43269) Generation

In aqueous solutions, diazolidinyl urea undergoes hydrolysis, leading to the generation of formaldehyde. europa.eubiomolther.orgresearchgate.net This process is fundamental to its function as a preservative. numberanalytics.com The synthesis of diazolidinyl urea involves the reaction of allantoin (B1664786) and formaldehyde, and its decomposition in water effectively reverses this process to a certain extent, releasing the antimicrobial agent. specialchem.comnumberanalytics.combiomolther.org Under rigorous conditions, one molecule of diazolidinyl urea has the potential to release four molecules of formaldehyde. europa.eu

Factors Influencing Formaldehyde Release Kinetics from Diazolidinyl Urea

The rate at which formaldehyde is released from diazolidinyl urea is not constant but is influenced by several environmental and formulation-specific factors. researchgate.netnih.gov

The pH of the formulation significantly impacts the rate of formaldehyde release from diazolidinyl urea. nih.govatamanchemicals.com Generally, the release of formaldehyde increases as the pH of the solution becomes more alkaline. atamanchemicals.comjcss.jp For instance, in a highly alkaline buffer (pH 10.0), the concentration of released formaldehyde is markedly higher compared to an acidic buffer (pH 2.0). jcss.jp Studies have shown that a 0.1% (w/w) solution of a related compound, imidazolidinyl urea, at pH 10.0 and 25°C, resulted in approximately 90 ppm of formaldehyde after 24 hours, whereas at pH 2.0, the concentration was only about 30 ppm. jcss.jp Diazolidinyl urea can be effective in a broad pH range, typically between 3 and 9. myskinrecipes.com

Temperature is a primary factor influencing the decomposition of diazolidinyl urea and the subsequent release of formaldehyde. researchgate.netnih.govatamanchemicals.com An increase in temperature accelerates the rate of formaldehyde release. nih.govatamanchemicals.comnih.gov For example, a 0.3% (w/w) solution of imidazolidinyl urea in a weakly acidic buffer (pH 6.0) incubated at 60°C released approximately 140 ppm of formaldehyde in just 10 minutes. jcss.jp In contrast, at 25°C, it took 60 minutes to release about 80 ppm. jcss.jp Diazolidinyl urea can generally withstand temperatures up to 60°C during formulation. myskinrecipes.com

The duration of storage also affects the amount of free formaldehyde in products containing diazolidinyl urea. nih.govatamanchemicals.comnih.gov Over time, the concentration of released formaldehyde tends to increase as the preservative gradually decomposes. jcss.jpnih.gov In homemade cosmetic preparations containing 0.1% (w/w) imidazolidinyl urea and stored at a constant temperature of 25°C for 30 days, the concentration of formaldehyde generally increased as time progressed. jcss.jp

The composition of the cosmetic product, often referred to as the matrix, plays a crucial role in the release of formaldehyde from diazolidinyl urea. nih.gov The release of formaldehyde is cosmetic-specific, meaning the same concentration of diazolidinyl urea can release different amounts of formaldehyde in different types of products. nih.govatamanchemicals.com Generally, preservatives in cosmetic matrices release less formaldehyde than they do in simple aqueous or organic solutions. nih.gov For instance, more formaldehyde might be released in products like hand cleansers compared to others. cir-safety.org One study found that the amount of formaldehyde released from several formaldehyde-releasing preservatives, including diazolidinyl urea, was highest in aqueous matrices for most of the tested releasers. nih.gov

Identification and Characterization of Diazolidinyl Urea Decomposition Products beyond Formaldehyde

The decomposition of diazolidinyl urea yields more than just formaldehyde. researchgate.netnih.gov Research has identified several other decomposition products. nih.govtaylorandfrancis.com

Studies utilizing high-performance liquid chromatography (HPLC) and other analytical techniques have shown that in many cosmetic samples, diazolidinyl urea decomposes into (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU). researchgate.netnih.govnih.gov These two compounds have been identified as major decomposition products. nih.govnih.gov

Furthermore, research on the related compound imidazolidinyl urea, which shares common decomposition pathways, has shown that it is often a mixture that can include allantoin, HU, and 3,4-BHU. nih.gov It has been suggested that the remaining portion of commercial diazolidinyl urea consists of polymers formed from allantoin-formaldehyde condensation products. researchgate.net The presence of these common decomposition products, HU and 3,4-BHU, is considered a possible reason for cross-reactivity between diazolidinyl urea and imidazolidinyl urea. nih.gov

Antimicrobial Efficacy of Diazolidinyl Urea

Microbial Resistance to Diazolidinyl Urea (B33335)

The efficacy of preservatives like diazolidinyl urea can be challenged by the development of microbial resistance. While diazolidinyl urea is broadly effective against many microorganisms, certain bacterial species, particularly Gram-negative bacteria, have evolved mechanisms to counteract its antimicrobial action. This resistance is a significant concern in the personal care and cosmetic industries, as it can lead to product spoilage and compromise consumer safety hexislab.comresearchgate.netresearchgate.net. Studies have indicated that resistance to formaldehyde-releasing preservatives, including diazolidinyl urea, is an area of ongoing research, with mechanisms often less characterized than those for antibiotic resistance researchgate.netresearchgate.net.

Enzymatic Mechanisms of Resistance (e.g., Formaldehyde (B43269) Dehydrogenase)

A primary enzymatic mechanism contributing to resistance against formaldehyde-releasing preservatives like diazolidinyl urea involves the detoxification of formaldehyde, the active antimicrobial agent released by the compound. Bacteria possess several pathways for metabolizing formaldehyde, thereby reducing its toxic concentration within the cell frontiersin.orgnih.gov.

One of the most significant enzymatic pathways identified is the action of formaldehyde dehydrogenase . This enzyme catalyzes the direct oxidation of formaldehyde to formate (B1220265), a less toxic compound that can be further metabolized or excreted frontiersin.orgnih.gov. Research has shown that strains of Pseudomonas aeruginosa, known for their resilience and frequent presence in contaminated products, exhibit resistance to preservatives like imidazolidinyl urea and DMDM hydantoin (B18101) due to the presence of formaldehyde dehydrogenase taylorandfrancis.comtaylorandfrancis.com. This enzyme effectively metabolizes formaldehyde into formic acid, which is not potent enough to act as a preservative, thus conferring resistance taylorandfrancis.comtaylorandfrancis.com.

Beyond formaldehyde dehydrogenase, bacteria employ other enzymatic strategies for formaldehyde detoxification:

Thiol-dependent pathways: These pathways utilize thiols, such as the tripeptide glutathione (B108866) (GSH), to convert formaldehyde into S-hydroxymethylglutathione. This adduct can then be further processed or oxidized by enzymes like alcohol dehydrogenase frontiersin.orgnih.gov. In some species, this initial capture of formaldehyde is catalyzed by a specific formaldehyde-activating enzyme (Gfa) frontiersin.org.

Ribulose Monophosphate (RuMP)-dependent pathways: In this pathway, formaldehyde is captured and assimilated into carbon metabolism frontiersin.orgnih.gov.

Pterin-dependent pathways: Similar to thiol-dependent pathways, these routes also lead to the detoxification of formaldehyde to formate frontiersin.orgnih.gov.

The ability of bacteria to efficiently utilize these enzymatic systems allows them to neutralize the formaldehyde released by diazolidinyl urea, rendering the preservative ineffective frontiersin.orgnih.govtaylorandfrancis.comtaylorandfrancis.com.

Role of Outer Membrane Proteins in Resistance

Gram-negative bacteria, such as Pseudomonas aeruginosa, Burkholderia cepacia, and Escherichia coli, possess a complex cell envelope structure that includes an outer membrane. This outer membrane acts as a formidable barrier, significantly limiting the permeability of many antimicrobial compounds, including preservatives hexislab.com. The outer membrane contains lipopolysaccharides (LPS) and specialized protein channels known as porins, which selectively regulate the passage of molecules into the periplasmic space hexislab.com.

Resistance to diazolidinyl urea and other formaldehyde releasers in Gram-negative bacteria has been linked to alterations in their outer membrane proteins taylorandfrancis.comtaylorandfrancis.com. Specifically, resistant isolates of Pseudomonas aeruginosa have demonstrated "typical patterns of outer membrane proteins" taylorandfrancis.comtaylorandfrancis.com. These alterations can manifest in several ways:

Reduced Permeability: Modifications to porin proteins can restrict the entry of preservatives into the bacterial cell, thereby reducing their intracellular concentration and efficacy hexislab.com.

Efflux Pumps: While not directly an outer membrane protein function, efflux pumps are often embedded in the cell membrane and are crucial for actively expelling antimicrobial compounds from the cell hexislab.comresearchgate.net. The overexpression or altered activity of these pumps can significantly reduce the effective concentration of the preservative within the bacterial cytoplasm.

Studies investigating preservative tolerance in cosmetic contaminants have evaluated the role of outer membrane protein modifications and efflux pump activity in strains like Enterobacter gergoviae, Pseudomonas putida, and Burkholderia cepacia when exposed to formaldehyde donors such as diazolidinyl urea researchgate.net. The complex interplay between these outer membrane components and efflux systems contributes to the inherent or acquired resistance of Gram-negative bacteria to preservatives.

Toxicological Research on Diazolidinyl Urea

Cytotoxicity Studies of Diazolidinyl Urea (B33335)

In Vitro Cytotoxic Effects on various Cell Lines (e.g., Neural Progenitor Cells, Salmonella strains, Human Skin Fibroblast Cells)

Neural Progenitor Cells (NPCs): In vitro studies on rat neural progenitor cells demonstrated that Diazolidinyl urea decreased cell viability. nih.gov At high concentrations, it induced neural toxicity through the induction of reactive oxygen species (ROS) and apoptosis. nih.gov

Salmonella Strains: Diazolidinyl urea has been shown to have cytotoxic effects in Salmonella strains at concentrations ranging from 2.5 to 50 μmol/L. nih.gov Further research indicated that in the Salmonella typhimurium mutagenicity assay, Diazolidinyl urea caused a clear, concentration-dependent increase in the number of revertants in strains TA98, TA100, and TA102, both with and without metabolic activation. nih.gov

Human Skin Fibroblast Cells: While direct studies on Diazolidinyl urea's effect on human skin fibroblast cells are not detailed in the provided results, research on the related compound Imidazolidinyl urea shows it induces reduced cell viability and accelerated inflammation in a concentration-dependent manner in these cells. nih.govscielo.brscielo.br Diazolidinyl urea is part of the same class of formaldehyde-releasing preservatives. scielo.br

Erythrocyte Cytotoxicity and Hemolysis Induced by Diazolidinyl Urea

Diazolidinyl urea has demonstrated significant cytotoxic activity against human red blood cells (erythrocytes) by inducing hemolysis, which is the rupture of red blood cells and the release of their contents (hemoglobin). davidpublisher.comdavidpublisher.com Studies evaluating its hemolytic properties found that Diazolidinyl urea induces a massive release of hemoglobin compared to its counterpart, Imidazolidinyl urea. davidpublisher.comdavidpublisher.comresearchgate.netresearchgate.net The hemolytic effect appears to occur in two phases: an initial phase within the first 10-40 minutes of incubation, and a second phase after 60 to 120 minutes. davidpublisher.com This activity is thought to be caused by the release of formaldehyde (B43269) or by the action of the parent chemical structure. davidpublisher.com

Concentration-Dependent Cytotoxicity of Diazolidinyl Urea

The cytotoxic effects of Diazolidinyl urea are consistently shown to be dependent on its concentration.

On Neural Progenitor Cells: The viability of rat NPCs was reduced in a concentration-dependent manner when exposed to Diazolidinyl urea (1–50 μM). nih.gov

On Erythrocytes: The degree of hemolysis is directly related to the concentration of Diazolidinyl urea. At concentrations of 6.25 mg/mL and 12.5 mg/mL, it caused a massive hemoglobin release rate of 83% after 120 minutes of incubation. davidpublisher.comdavidpublisher.comresearchgate.net Even concentrations within the maximum authorized limit for cosmetic products (0.5%) were found to induce hemoglobin release at a rate of 75%-82% after a 120-minute incubation period. davidpublisher.com

The table below summarizes the hemolytic effect of various concentrations of Diazolidinyl urea on human red blood cells after 120 minutes of incubation.

| Concentration (mg/mL) | Hemoglobin Release (%) after 120 min |

|---|---|

| 0.097 - 1.562 | 35% - 62% |

| 3.125 | ~74% |

| 6.25 | ~83% |

| 12.5 | ~83% |

Dermal Toxicity and Sensitization Studies of Diazolidinyl Urea

In Vivo Dermal Irritation and Sensitization Potential in Animal Models (e.g., Guinea Pigs, Rabbits)

Rabbits: In studies on rabbits, Diazolidinyl urea at a concentration of 5% was not found to be a skin irritant. cir-safety.org

Guinea Pigs: The sensitization potential of Diazolidinyl urea has been evaluated in guinea pigs using maximization test conditions. cir-safety.orgnih.gov In one study, Diazolidinyl urea induced a mild sensitization (grade 2). nih.gov Another report noted that in three studies using a maximization procedure, it was a mild sensitizer (B1316253), but it was not a sensitizer in a fourth study that used a nonmaximization procedure. cir-safety.org There was also evidence of cross-reactions with Imidazolidinyl urea and formaldehyde in animals sensitized to Diazolidinyl urea. nih.gov

Human Patch Test Studies and Incidence of Sensitization to Diazolidinyl Urea

Human patch testing is used to identify substances that cause allergic contact dermatitis. Several studies have evaluated the incidence of sensitization to Diazolidinyl urea in humans.

In a study of 2,385 patients, 57 (approximately 2.4%) showed allergic reactions to 1.0% Diazolidinyl urea. cir-safety.org Another study involving 2,400 consecutive patients with eczema tested with 2% Diazolidinyl urea in water found a sensitization rate of 0.54% (13 patients). nih.gov Of these 13 patients, seven reacted only to Diazolidinyl urea itself, while six also reacted to formaldehyde, suggesting the reaction was due to the released formaldehyde. nih.gov Human patch tests have shown that Diazolidinyl urea can induce skin sensitization at concentrations of 0.3% and 2%. nih.gov

The table below presents findings from human patch test studies on Diazolidinyl urea.

| Study Population | Concentration Tested | Incidence of Sensitization | Reference |

|---|---|---|---|

| 2,385 patients | 1.0% | 2.4% (57 patients) | cir-safety.org |

| 2,400 eczema patients | 2.0% in water | 0.54% (13 patients) | nih.gov |

Allergic Contact Dermatitis Induced by Diazolidinyl Urea

Diazolidinyl urea is a known cause of allergic contact dermatitis (ACD), a type IV hypersensitivity reaction that manifests as eczema. cutaneousallergy.orgskinident.world Symptoms can include redness, swelling, itching, and the formation of fluid-filled blisters, which typically appear 48 to 72 hours after exposure to a product containing the substance. skinident.worlddermnetnz.org This preservative is frequently found in a wide array of personal care products, including cosmetics, shampoos, and skin creams, making it a relevant allergen in dermatology. cutaneousallergy.orgskinsafeproducts.com

Studies have shown varying rates of sensitization to diazolidinyl urea in patch-tested populations. For instance, a study conducted between 1984 and 1988 on 2,400 patients with suspected contact dermatitis found a sensitization rate of 0.54%. nih.gov In some cases, individuals sensitized to diazolidinyl urea have developed ACD from its presence in products marketed as "hypoallergenic". nih.gov The risk of sensitization may be higher in individuals with compromised skin barrier function, such as those with a history of other skin diseases. nih.gov

The table below summarizes findings from a study on patients with suspected contact dermatitis.

| Study Period | Number of Patients Tested | Number of Patients Sensitized to Diazolidinyl Urea | Sensitization Rate (%) |

| July 1984 - Sept 1988 | 2400 | 13 | 0.54 |

Data sourced from a study on patients with eczemas possibly caused or complicated by contact allergy. nih.gov

Role of Formaldehyde Release in Diazolidinyl Urea Sensitization vs. Independent Allergenic Properties

While the release of formaldehyde is a key factor in many allergic reactions to diazolidinyl urea, there is substantial evidence that the compound possesses independent allergenic properties. nih.govnih.gov Clinical studies have identified patients who exhibit a positive patch test reaction to diazolidinyl urea but have a negative reaction to formaldehyde. nih.govnih.gov

Dose-Response Relationship in Contact Allergy Elicitation from Diazolidinyl Urea

Research has demonstrated a clear dose-response relationship in the elicitation of contact allergy from diazolidinyl urea. nih.gov The likelihood and severity of an allergic reaction in sensitized individuals are directly related to the concentration of the preservative in the product applied to the skin.

A study involving formaldehyde- and diazolidinyl urea-sensitized patients used a facial moisturizer preserved with varying concentrations of diazolidinyl urea, ranging from 0.05% to 0.6%. nih.gov The results established a non-eliciting concentration of 0.05% in these sensitive patients, meaning that at this level, the preservative did not provoke a visible skin reaction. nih.gov As the concentration increased, so did the incidence and severity of dermatitis. nih.gov Another study found that while diazolidinyl urea was a mild cumulative skin irritant at concentrations up to 0.4%, allergic reactions were observed in patients tested with a 1.0% concentration. cir-safety.org These findings confirm that higher concentrations of diazolidinyl urea pose a greater risk of eliciting allergic contact dermatitis in sensitized individuals. nih.gov

The table below illustrates the dose-dependent elicitation of dermatitis in sensitized individuals.

| Diazolidinyl Urea Concentration (%) | Observed Elicitation of Dermatitis |

| 0.05 | Non-eliciting concentration in a study of sensitized patients. nih.gov |

| >0.05 | Increasing incidence and severity of dermatitis observed. nih.gov |

| up to 0.4 | Mild cumulative skin irritation noted in human studies. cir-safety.org |

| 1.0 | Allergic reactions observed in 57 out of 2385 patients. cir-safety.org |

Anatomical Region Sensitivity in Response to Diazolidinyl Urea Exposure

The sensitivity of the skin to allergens like diazolidinyl urea varies across different anatomical regions of the body. nih.gov Clinical research has shown that certain areas are more prone to developing an allergic reaction upon exposure.

A study that systematically applied a cream containing diazolidinyl urea to sensitized individuals found that skin reactivity is dependent on the anatomical site. nih.gov The study design involved sequential application to the upper arm, neck, and face. nih.gov The results indicated that the potential to elicit a reaction increased from the upper arm to the neck, and was highest on the face. nih.govresearchgate.net The morphology of the reaction also differed by region; on the arm and neck, early lesions appeared as scattered papules or vesicles, whereas on the face, the reaction often began as homogenous erythema (redness). researchgate.net This heightened sensitivity in facial skin is particularly relevant given that diazolidinyl urea is commonly used in facial cosmetics and creams. nih.gov

| Anatomical Region | Relative Sensitivity to Diazolidinyl Urea |

| Upper Arm | Lowest nih.gov |

| Neck | Intermediate nih.gov |

| Face | Highest nih.gov |

Mutagenicity and Genotoxicity Assessments of Diazolidinyl Urea

Ames Test and Micronucleus Assay Results for Diazolidinyl Urea

Diazolidinyl urea has been evaluated for its potential to cause genetic mutations and chromosomal damage through standardized toxicological tests. cir-safety.orgcosmeticsinfo.org The Ames test, which uses bacteria to test for gene mutations, and the in vivo micronucleus assay, which assesses chromosomal damage in mammals, are two key assays used for this purpose.

According to a comprehensive safety assessment report, diazolidinyl urea was found to be non-mutagenic when subjected to the Ames test. cir-safety.orgcosmeticsinfo.org Furthermore, in the micronucleus assay, it did not show evidence of genotoxicity. cir-safety.orgcosmeticsinfo.org These results indicate that under the conditions of these standard tests, diazolidinyl urea does not induce gene mutations or chromosomal damage.

| Genotoxicity Assay | Test System | Result |

| Ames Test | Bacteria | Non-mutagenic cir-safety.orgcosmeticsinfo.org |

| Micronucleus Assay | In vivo (mammalian) | Non-genotoxic cir-safety.orgcosmeticsinfo.org |

Evaluation of Clastogenic Potential of Diazolidinyl Urea

Diazolidinyl urea has been evaluated for its potential to cause chromosomal damage through various genotoxicity tests. In an in vitro micronucleus test using V79 Chinese hamster cells, Diazolidinyl urea was found to induce the formation of micronuclei. nih.gov This effect was observed both in the presence and absence of a metabolic activation system (S9 mix), indicating that the compound itself or its direct metabolites are genotoxic. nih.gov

The research noted that Diazolidinyl urea predominantly causes an increase in large micronuclei, which suggests a marked aneugenic potential—meaning it may interfere with the proper segregation of chromosomes during cell division. nih.gov This aneugenic activity was further investigated in a tubulin assembly assay using isolated tubulin from pig brains. Diazolidinyl urea was found to completely inhibit the formation of microtubules at a concentration of 3 mmol/l. nih.gov Since microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation, this inhibition provides a mechanistic basis for the observed aneugenic effects. nih.gov In contrast, a final safety assessment report on Diazolidinyl Urea concluded it was nonmutagenic in the micronucleus assay. cir-safety.org

Table 1: Genotoxicity Test Results for Diazolidinyl Urea

| Test System | Cell Line | Concentration Range Tested | Outcome | Implied Potential |

|---|---|---|---|---|

| In Vitro Micronucleus Test | V79 Chinese Hamster Cells | 2.5-50 µmol/L | Induces micronuclei formation | Clastogenic/Aneugenic |

| In Vitro Tubulin Assembly Assay | Isolated Pig Brain Tubulin | 3 mmol/L | Complete inhibition of microtubule formation | Aneugenic |

Neurotoxicity Studies Related to Diazolidinyl Urea Exposure

As a known formaldehyde-releasing agent, Diazolidinyl urea's neurotoxic potential has been a subject of investigation, particularly concerning its effects on neural cells and the role of oxidative stress. nih.govresearchgate.net Formaldehyde itself is recognized as a neurotoxin that can cross the blood-brain barrier and affect learning, memory, and behavior. nih.gov

Studies on rat neural progenitor cells (NPCs) have demonstrated the cytotoxic effects of Diazolidinyl urea. nih.gov When NPCs isolated from embryonic rat cortices were treated with Diazolidinyl urea, a reduction in cell viability was observed in a time- and concentration-dependent manner. nih.gov Specifically, at a concentration of 50 μM, Diazolidinyl urea severely decreased the viability of these cells after 24 hours of treatment. nih.gov

This decrease in viability is linked to the induction of apoptosis, or programmed cell death. nih.gov Research has shown that exposure to Diazolidinyl urea leads to the activation of caspase-8 and caspase-3, which are key proteins in the apoptotic pathway. nih.gov The induction of apoptosis in NPCs raises concerns about potential neurotoxic effects during brain development. nih.gov

Table 2: Effect of Diazolidinyl Urea on Neural Progenitor Cell Viability

| Compound | Concentration | Exposure Time | Effect |

|---|---|---|---|

| Diazolidinyl urea | 50 µM | 24 hours | Severe decrease in cell viability |

The neurotoxicity of Diazolidinyl urea is closely linked to its property as a formaldehyde-releaser. nih.gov Formaldehyde is known to induce neurotoxicity by promoting the overproduction of intracellular reactive oxygen species (ROS), leading to oxidative stress. nih.gov In studies with rat neural progenitor cells, treatment with Diazolidinyl urea resulted in an increase in ROS production. nih.gov

This overproduction of ROS is a critical mechanism leading to apoptosis. nih.gov The resulting oxidative stress can damage cellular components and trigger cell death pathways. nih.gov The concern is that chronic exposure to products containing Diazolidinyl urea could lead to an accumulation of formaldehyde, potentially causing neurotoxic effects through ROS overproduction. nih.gov

Teratogenicity and Embryotoxicity Studies of Diazolidinyl Urea

There is limited specific data available from studies evaluating the teratogenicity (potential to cause birth defects) and embryotoxicity of Diazolidinyl urea. Much of the available information is extrapolated from studies on related formaldehyde-releasing compounds or formaldehyde itself.

One study on the related compound imidazolidinyl urea reported a slight increase in the number of resorptions and/or fetal deaths in utero in albino mice when administered orally from day 6 to 15 of gestation. scbt.com However, the same study found no significant abnormalities in soft or skeletal tissue, concluding that the compound was slightly fetotoxic but not teratogenic in mice. nih.govscbt.com Due to concerns about its action as a formaldehyde releaser, some sources suggest avoiding products containing Diazolidinyl urea during pregnancy. nih.gov There is limited evidence suggesting that formaldehyde has an adverse effect on human reproduction or development. scbt.com

Analytical Methodologies for Diazolidinyl Urea Research

Chromatographic Techniques for Diazolidinyl Urea (B33335) Quantification and Characterization

Chromatography is a cornerstone for the analysis of diazolidinyl urea, allowing for the separation of this hydrophilic compound from complex cosmetic matrices and the resolution of its related components.

High-Performance Liquid Chromatography (HPLC) for Diazolidinyl Urea Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of diazolidinyl urea in commercial products. nih.govlongdom.org Reverse-phase (RP) HPLC is a common approach, though the hydrophilic nature of diazolidinyl urea can present challenges with retention. daneshyari.com

One established HPLC method for quantifying diazolidinyl urea in a cream formulation involves separating the aqueous phase of the emulsion by centrifugation, followed by filtration, dilution, and injection into the HPLC system. nih.gov Detection is typically performed using ultraviolet (UV) absorption at a wavelength of 214 nm. nih.govlongdom.org This method has demonstrated good linearity and reproducibility. nih.gov

Researchers have developed various HPLC conditions to achieve effective separation. For instance, a method for the simultaneous determination of diazolidinyl urea and other preservatives like parabens and phenoxyethanol (B1677644) utilizes an Inertsil C8 column with a gradient elution mobile phase of methanol (B129727) and a phosphate (B84403) buffer (pH 6.0). longdom.org Another approach employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com In addition to quantification, HPLC coupled with a photodiode array detector (HPLC-PDA) is used to fractionate diazolidinyl urea and its decomposition products from cosmetics for further structural analysis by other techniques like mass spectrometry and NMR. nih.gov

Table 1: Examples of HPLC Methods for Diazolidinyl Urea Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Inertsil C8 (300x4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Methanol: 0.025 M phosphate buffer, pH 6.0 (Gradient) | Aqueous |

| Detection | UV at 214 nm | UV at 214 nm |

| Linearity Range | 50-500 µg/mL | 79-553 µg/mL |

| Recovery | Not Specified | 97.74-101.72% |

| Application | Simultaneous determination with other preservatives | Quantification in a topical cream |

| Source | longdom.org | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications for Diazolidinyl Urea

Given that diazolidinyl urea and its related compounds like urea and allantoin (B1664786) are highly polar, they are often poorly retained on traditional reverse-phase HPLC columns. daneshyari.com Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative for the separation of these polar substances. daneshyari.comsigmaaldrich.com HILIC utilizes a polar stationary phase with a mobile phase rich in organic solvent, which is effective for retaining and separating hydrophilic compounds. sigmaaldrich.comnih.gov

HILIC has been successfully applied to the simultaneous measurement of diazolidinyl urea, urea, and allantoin in cosmetic samples. daneshyari.comresearchgate.net A ZIC-HILIC column is frequently found to be suitable for detecting and quantifying diazolidinyl urea. scribd.com One method employs a ZIC-HILIC column (100x2.1 mm, 5 µm) with a gradient mobile phase consisting of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. scribd.com An advantage of HILIC is that typical sample extraction procedures from gels and creams, which use high percentages of organic solvents like methanol or acetonitrile, are ideal for direct injection into the HILIC system. sigmaaldrich.com Due to the complex nature of commercial diazolidinyl urea, which exists as a mixture, quantification is often performed by using the total peak area of the major components that correspond to a standard solution in the chromatogram. scribd.com

Thin-Layer Chromatography (TLC) for Diazolidinyl Urea and Degradation Products

Thin-Layer Chromatography (TLC) offers a valuable and sensitive technique for the analysis of diazolidinyl urea, particularly as a stability-indicating method. longdom.org A TLC-densitometric method has been developed to determine diazolidinyl urea in the presence of formaldehyde (B43269), its toxic degradation product, without interference. longdom.org

This method achieves effective resolution on silica (B1680970) gel F254 plates. The developing mobile phase is a mixture of dichloromethane, water, methanol, and acetonitrile (in a 3:1:3:4 ratio by volume), which contains ninhydrin (B49086) as a visualizing agent. longdom.org After separation, densitometric measurements are performed in fluorescence mode at 366 nm. longdom.org This technique has been validated and shows a clear linearity range for quantification. longdom.org

Table 2: TLC-Densitometric Method for Diazolidinyl Urea Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates F254 |

| Mobile Phase | Dichloromethane:Water:Methanol:Acetonitrile (3:1:3:4, by volume) |

| Visualizing Agent | 1 gm % Ninhydrin |

| Detection Mode | Fluorescence at 366 nm (Mercury Lamp) |

| Linearity Range | 2.50-17.5 µ g/spot |

| Application | Stability-indicating determination in the presence of formaldehyde |

| Source | longdom.org |

Capillary Electrophoresis (CE) for Diazolidinyl Urea and Related Entities

Capillary Electrophoresis (CE) is another powerful analytical tool used in the characterization of diazolidinyl urea and the closely related imidazolidinyl urea. nih.govresearchgate.net CE comprises several modes that separate molecules based on properties like charge and size, making it suitable for analyzing the complex mixtures that constitute commercial preservatives. springernature.com Research has utilized CE, in conjunction with mass spectrometry and NMR, to investigate the composition and degradation patterns of these formaldehyde-releasers. nih.govresearchgate.net These studies have revealed that commercial diazolidinyl urea is a complex mixture containing allantoin, various urea derivatives, and polymeric condensation products of allantoin and formaldehyde. nih.govresearchgate.net

Spectroscopic Techniques for Diazolidinyl Urea Structural Analysis

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the structural elucidation of diazolidinyl urea and its various components and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diazolidinyl Urea Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the chemical characterization of diazolidinyl urea. nih.govresearchgate.net NMR provides detailed information about the molecular structure, allowing for the identification of the specific compounds present in the complex preservative mixture. nih.govresearchgate.net

¹H-NMR studies, often performed on fractions previously separated by HPLC, have been instrumental in characterizing the decomposition products of diazolidinyl urea found in cosmetic samples. nih.gov Through NMR and other analytical methods, it has been determined that commercial diazolidinyl urea and imidazolidinyl urea are mixtures that can be partially characterized by the presence of allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and presumably 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU). nih.govresearchgate.net Furthermore, NMR spectroscopy is an excellent method to quantitatively study the chemical equilibrium between formaldehyde-releasing compounds and the amount of free formaldehyde, which is crucial for understanding their mechanism of action. researchgate.net

Mass Spectrometry (MS) for Diazolidinyl Urea and Decomposition Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical technique for the characterization of diazolidinyl urea and its complex decomposition products. nih.govresearchgate.net Research has shown that diazolidinyl urea is often not a single, stable entity in product formulations but rather a substance that decomposes. researchgate.net LC-MS studies have been instrumental in identifying the specific degradation products that form within cosmetic matrices. nih.gov

Key decomposition products of diazolidinyl urea that have been identified through mass spectrometry include:

(4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) nih.govresearchgate.net

(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU) nih.govresearchgate.net

In one study, cosmetic samples containing diazolidinyl urea were analyzed using high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) and then further characterized by LC-MS. nih.gov The results confirmed that in most of the tested cosmetic samples, diazolidinyl urea had decomposed into HU and 3,4-BHU. nih.govresearchgate.net Interestingly, the degradation patterns observed in commercial cosmetic products differed from those found in standard patch test materials used for allergy testing. nih.govresearchgate.net This highlights the importance of using advanced analytical techniques like LC-MS to understand the true chemical composition of products containing diazolidinyl urea. researchgate.net

Further research into the related compound, imidazolidinyl urea, also utilized LC-MS to identify its primary components in cosmetic products as allantoin, HU, and 3,4-BHU, demonstrating that HU and 3,4-BHU are common decomposition products for this class of preservatives. nih.gov The combination of chromatographic separation with mass spectrometric detection provides the necessary specificity and sensitivity to identify these structurally related compounds in complex mixtures like cosmetics. researchgate.net

Table 1: Major Decomposition Products of Diazolidinyl Urea Identified by MS

| Compound Name | Abbreviation | Identification Method |

|---|---|---|

| (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea | HU | LC-MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Diazolidinyl Urea Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is commonly employed as a detection method in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of diazolidinyl urea. nih.gov While diazolidinyl urea itself does not have a strong chromophore that absorbs at higher wavelengths, it exhibits ultraviolet absorption at lower wavelengths, which allows for its detection. nih.gov

A frequently cited wavelength for the detection of diazolidinyl urea is 214 nm. nih.govlongdom.org An HPLC method developed for the determination of diazolidinyl urea in a topical cream utilized UV absorption at 214 nm for quantification. nih.gov This approach allows for the measurement of the intact compound in various formulations.

The application of UV-Vis detection is a fundamental part of routine quality control and stability testing for products containing this preservative. The absorbance is directly proportional to the concentration of the analyte, enabling accurate quantification when calibrated with a standard of known concentration. nih.gov

Table 2: UV-Vis Detection Parameters for Diazolidinyl Urea Analysis

| Analytical Technique | Wavelength of Detection | Application |

|---|

Method Validation and Reproducibility in Diazolidinyl Urea Analysis

The validation of analytical methods is essential to ensure they are reliable, reproducible, and accurate for their intended purpose. For diazolidinyl urea, HPLC methods coupled with UV detection have been successfully validated according to International Conference on Harmonisation (ICH) guidelines. longdom.org

One study detailing an HPLC method for diazolidinyl urea in a cream formulation reported robust validation parameters. nih.gov The method demonstrated excellent linearity and reproducibility. nih.gov Key validation findings from this research include:

Linearity: The calibration curve for diazolidinyl urea was linear over a concentration range of 79 to 553 micrograms/ml. nih.gov

Reproducibility: The relative standard deviation (RSD) for repeated measurements was less than 0.5%, indicating high precision. nih.gov

Accuracy: Recovery studies showed results between 97.74% and 101.72%, demonstrating the accuracy of the method in extracting and quantifying the analyte from the cream matrix. nih.gov

Similarly, validated methods for the related compound imidazolidinyl urea provide further evidence of the robustness of chromatographic techniques for this class of compounds. A validated HPLC-DAD method for imidazolidinyl urea showed a linearity range of 0.050-0.150 mg/mL, with mean recoveries between 98.857% and 104.560%. researchgate.netbenthamscience.com Such validated methods are crucial for routine analysis in quality control laboratories. researchgate.net

Table 3: Example of Validation Parameters for an HPLC-UV Method for Diazolidinyl Urea

| Validation Parameter | Result |

|---|---|

| Linearity Range | 79-553 µg/mL |

| Relative Standard Deviation (RSD) | < 0.5% |

Challenges in Analytical Determination of Intact Diazolidinyl Urea due to Decomposition

A significant challenge in the analytical determination of intact diazolidinyl urea is its inherent instability and tendency to decompose. researchgate.netnih.gov As a formaldehyde-releasing preservative, its chemical structure is designed to break down over time. nih.govresearchgate.net This decomposition process complicates the quantification of the parent molecule, as the actual substance present in a product may be a mixture of the intact compound and its various degradation products. nih.govresearchgate.net

Research has consistently shown that diazolidinyl urea decomposes into compounds like HU and 3,4-BHU within cosmetic formulations. nih.govnih.gov This means that an analytical method must be able to distinguish and quantify the parent diazolidinyl urea molecule from these other structurally similar compounds. The composition of these degradation products can also vary between different product matrices and even between product batches and patch test materials, adding another layer of complexity. nih.gov Therefore, simply measuring a single peak in a chromatogram may not provide a complete or accurate picture of the preservative system. Characterizing the full profile of diazolidinyl urea and its derivatives often requires a combination of separation techniques like HPLC with definitive identification methods like mass spectrometry. nih.gov

Regulatory Science and Risk Assessment of Diazolidinyl Urea

Safety Assessments by Expert Panels (e.g., Cosmetic Ingredient Review (CIR) Expert Panel)

The CIR's safety assessment was based on a comprehensive review of scientific data. cosmeticsinfo.org Their findings indicated that diazolidinyl urea (B33335) is relatively non-toxic in oral subchronic studies. cir-safety.org At a concentration of 5%, it was found to be neither an ocular nor a skin irritant in animal studies. cir-safety.org Human studies showed that at concentrations up to 0.4%, it was a mild cumulative skin irritant. cir-safety.org Furthermore, it was not found to be a photosensitizer at a concentration of 0.25%. cir-safety.org Mutagenicity tests, including the Ames test and the micronucleus assay, showed no evidence of mutagenic activity. cir-safety.org

A key aspect of the CIR's assessment was the recognition that diazolidinyl urea is a formaldehyde (B43269) releaser. cosmeticsinfo.orgcir-safety.org The panel had previously established a recommended limit for formaldehyde in cosmetic products at 0.2%. cosmeticsinfo.org Their review concluded that the use of diazolidinyl urea in cosmetics would not lead to the release of formaldehyde at concentrations exceeding this limit. cosmeticsinfo.orgcir-safety.org

Table 1: Summary of CIR Expert Panel Findings on Diazolidinyl Urea

| Finding | Details |

|---|---|

| Conclusion | Safe as a cosmetic ingredient up to a maximum concentration of 0.5%. cosmeticsinfo.orgcir-safety.org |

| Oral Toxicity | Relatively non-toxic in subchronic studies. cir-safety.org |

| Irritation (5%) | Not an ocular or skin irritant in rabbits. cir-safety.org |

| Irritation (up to 0.4%) | Mild cumulative skin irritant in humans. cir-safety.org |

| Sensitization | Not a sensitizer (B1316253) in a repeat insult patch test on nonpatient volunteers. cosmeticsinfo.orgcir-safety.org |

| Photosensitization (0.25%) | Not a photosensitizer. cir-safety.org |

| Mutagenicity | Non-mutagenic in the Ames test and micronucleus assay. cir-safety.org |

| Formaldehyde Release | Acknowledged as a formaldehyde releaser; concluded not to exceed the 0.2% recommended limit for formaldehyde in finished products. cosmeticsinfo.orgcir-safety.org |

International Regulatory Frameworks and Diazolidinyl Urea

Diazolidinyl urea is subject to regulations in various international markets to ensure consumer safety. A prominent example of such a framework is the European Union's Cosmetics Regulation. cosmeticsinfo.org These regulations often specify the conditions under which certain ingredients can be used, including maximum permitted concentrations and necessary labeling requirements. cosmileeurope.eu

European Union (EU) Cosmetics Regulation and Annex V

In the European Union, diazolidinyl urea is regulated as a preservative under Regulation (EC) No. 1223/2009. cosmileeurope.eu It is listed in Annex V, the list of preservatives allowed in cosmetic products. cosmeservice.comeuropa.eu The regulation permits the use of diazolidinyl urea in cosmetic products at a maximum authorized concentration of 0.5%. cosmeticsinfo.orgcir-safety.orgeuropa.eu

A significant aspect of the EU regulation pertains to its function as a formaldehyde releaser. cosmileeurope.eu The regulation mandates that any finished cosmetic product containing diazolidinyl urea (or other formaldehyde-releasing substances) must be labeled with the warning "contains formaldehyde" if the total concentration of formaldehyde in the final product exceeds a certain threshold. cosmeticsinfo.orgeuropa.eu

Approaches to Regulation Based on Formaldehyde Content

Regulatory approaches for formaldehyde-releasing preservatives like diazolidinyl urea are heavily focused on the total amount of free formaldehyde present in the final product. The European Union has established specific labeling requirements based on formaldehyde concentration to inform consumers, particularly those with a sensitivity to formaldehyde. cosmeservice.comexponent.com

Initially, the EU's Cosmetics Regulation required the "contains formaldehyde" warning if the concentration of formaldehyde in the finished product surpassed 0.05%. europa.euexponent.com However, based on a scientific opinion from the Scientific Committee on Consumer Safety (SCCS), it was concluded that this threshold did not sufficiently protect individuals already sensitized to formaldehyde. cosmeservice.comexponent.com

Consequently, the regulation was amended. cosmeservice.comithosglobal.com As of a 2022 amendment, the threshold for this labeling requirement was significantly lowered. ithosglobal.com All finished products containing substances that release formaldehyde must now carry the warning "releases formaldehyde" if the total concentration of released formaldehyde exceeds 0.001% (10 ppm). cosmeservice.comithosglobal.com This rule applies regardless of whether the product contains one or multiple formaldehyde-releasing ingredients. ithosglobal.com This change reflects a regulatory strategy that prioritizes the protection of sensitized individuals by providing more transparent product information. exponent.com

Table 2: Evolution of EU Labeling Thresholds for Formaldehyde in Cosmetics

| Regulation Period | Labeling Threshold for Formaldehyde | Required Warning Label |

|---|---|---|

| Prior to 2022 Amendment | > 0.05% (500 ppm) europa.euexponent.com | "contains formaldehyde" europa.euexponent.com |

| Following 2022 Amendment | > 0.001% (10 ppm) cosmeservice.comithosglobal.com | "releases formaldehyde" cosmeservice.com |

Risk Assessment of Diazolidinyl Urea as a Formaldehyde Releaser

The risk assessment of diazolidinyl urea is intrinsically linked to its capacity to release formaldehyde. researchgate.net Diazolidinyl urea functions as an antimicrobial preservative by slowly releasing small amounts of formaldehyde, which inhibits the growth of bacteria, yeast, and molds in cosmetic products. cosmeticsinfo.orgspecialchem.com

Regulatory and scientific bodies evaluate the risk by considering the concentration of free formaldehyde released under typical use conditions. The Scientific Committee on Consumer Safety (SCCNFP), a precursor to the SCCS, noted that in aqueous solutions, diazolidinyl urea decomposes to release formaldehyde. europa.eu Under rigorous conditions, one molecule of diazolidinyl urea can theoretically release four molecules of formaldehyde. europa.eu Therefore, a product containing 0.5% diazolidinyl urea could correspond to a total formaldehyde content of 0.215%. europa.eu

The primary health concern associated with formaldehyde in cosmetics is contact dermatitis in sensitized individuals. exponent.com The risk assessment, therefore, focuses on determining a concentration threshold that minimizes the risk of eliciting an allergic reaction. The lowering of the EU labeling threshold from 0.05% to 0.001% was a direct result of a risk assessment which concluded that the previous level was not sufficiently protective for consumers sensitized to formaldehyde. cosmeservice.comexponent.com The CIR Expert Panel also assessed this risk, concluding that the use of diazolidinyl urea in cosmetics was unlikely to release formaldehyde at levels that would exceed their safety threshold of 0.2% for formaldehyde in a finished product. cosmeticsinfo.orgcir-safety.org

Environmental Safety Considerations for Diazolidinyl Urea

Information regarding the specific environmental fate and ecotoxicology of diazolidinyl urea is limited in the provided search results. One available source indicates that it is not suspected to be an environmental toxin. ewg.org As with many cosmetic ingredients, there is a potential for introduction into the environment through wastewater after product use. researchgate.net The widespread application of cosmetic products means that their active residues can be continuously introduced into aquatic systems. researchgate.net However, detailed studies on the biodegradability, aquatic toxicity, and potential for bioaccumulation of diazolidinyl urea were not prominently featured in the search findings.

Future Research Directions for Diazolidinyl Urea

Elucidation of Complete Chemical Structures of Diazolidinyl Urea (B33335) and its Isomers

Despite its long-standing use, the precise chemical composition of commercially available diazolidinyl urea has been a subject of ongoing investigation. It is understood that commercial diazolidinyl urea is not a single pure compound but rather a complex mixture of formaldehyde (B43269) addition products, including polymers researchgate.netepa.govwikipedia.org. Research has identified key components such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU) as major decomposition products taylorandfrancis.comresearchgate.netepa.gov. However, the full spectrum of these related compounds and potential isomers, along with their precise structural configurations, requires further detailed elucidation. Advanced analytical techniques, including sophisticated nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are crucial for comprehensively characterizing the heterogeneous nature of diazolidinyl urea and identifying any minor or novel structural variants epa.govalsglobal.com. Understanding these structures is foundational for predicting decomposition pathways and biological interactions.

Comprehensive Characterization of Novel Decomposition Products and their Biological Activities

Diazolidinyl urea is known to decompose, particularly in aqueous environments, releasing formaldehyde ontosight.ai. This decomposition process can yield various byproducts, such as HU and BHU, which have been identified in cosmetic formulations taylorandfrancis.comnih.gov. Future research should focus on a more exhaustive characterization of all potential decomposition products that may form under different conditions (e.g., varying pH, temperature, and formulation matrices) researchgate.net. Beyond identification, a critical area for investigation is the biological activity of these decomposition products. Understanding whether these byproducts possess their own allergenic, irritant, or toxicological properties, independent of formaldehyde release, is essential for a complete risk assessment. Studies investigating the in vitro and in vivo effects of these specific decomposition products are needed to fully ascertain their impact on human health and the environment.

Advanced Mechanistic Studies on Diazolidinyl Urea-Induced Allergic Reactions

Diazolidinyl urea is recognized as a contact sensitizer (B1316253), capable of inducing allergic contact dermatitis dermnetnz.orgnih.govmdpi.com. While it is widely accepted that formaldehyde release is a primary mechanism of sensitization nih.govdoctorabad.com, the precise immunological pathways involved warrant further detailed investigation. Advanced mechanistic studies should explore the hapten-carrier interactions, the specific T-cell responses, and the cytokine profiles elicited by diazolidinyl urea and its decomposition products. Research into how these compounds interact with skin proteins and trigger immune system activation at a cellular and molecular level is crucial dermnetnz.orgwikipedia.org. Understanding these intricate mechanisms could lead to more targeted diagnostic approaches and potentially inform the development of strategies to mitigate sensitization. For instance, studies investigating the role of specific cellular receptors or signaling pathways, such as the MRGPRX2 pathway implicated in imidazolidinyl urea-induced non-histaminergic allergy, could provide valuable insights medchemexpress.comresearchgate.net.

Further Investigation into Long-Term and Chronic Exposure Effects of Diazolidinyl Urea

While acute effects like skin irritation and sensitization are documented, comprehensive data on the long-term and chronic exposure effects of diazolidinyl urea remain an area for continued research. Studies investigating repeated exposure scenarios, as might occur with daily cosmetic use over many years, are needed to fully understand any cumulative toxicological impacts. This includes examining potential effects on organ systems beyond the skin, as suggested by some preliminary data regarding neural progenitor cells nih.goviarc.fr. Research employing robust in vivo models with chronic exposure protocols could help identify subtle or delayed adverse effects that may not be apparent in short-term studies. Furthermore, the development of biomonitoring strategies to assess human exposure levels and potential biomarkers for chronic effects would be beneficial for public health surveillance.

Compound List

Diazolidinyl urea

Imidazolidinyl urea

Formaldehyde (FA)

(4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU)

(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (BHU)

Methenamine

Bronopol

DMDM Hydantoin (B18101)

Quaternium-15

Methylparaben

Ethylparaben

Benzyl alcohol

Ethylhexylglycerin

Potassium sorbate (B1223678)

Sodium benzoate (B1203000)

Benzoic acid

Sorbic acid

Salicylic acid

Lactic acid

Dehydroacetic acid

Citric acid

Potassium butylparaben

Potassium propylparaben

Chlorphenesin

Pentanediol

Hexanediol

Octanediol

Cetylpyridinium chloride (CPC)

Tryptase beta-2

Tumor Necrosis Factor Alpha (TNF-α)

Monocyte Chemoattractant Protein-1 (MCP-1)

Interleukin-8 (IL-8)

Q & A

Q. What experimental methodologies are recommended to quantify formaldehyde release from diazolidinyl urea in cosmetic formulations?

Formaldehyde release can be measured via hydrophilic interaction chromatography (HILIC) coupled with UV detection, which allows simultaneous quantification of diazolidinyl urea, urea, and allantoin . For reproducibility, ensure standardized conditions (pH, temperature) to mimic real-world product degradation. Calibration curves should include reference standards of formaldehyde-releasing byproducts (e.g., 3,4-BHU) to account for matrix effects in cosmetics .

Q. How can researchers validate the antimicrobial efficacy of diazolidinyl urea in vitro?

Use challenge tests per ISO 11930 guidelines, inoculating formulations with Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Compare growth inhibition over 28 days against preservative-free controls. Adjust diazolidinyl urea concentrations (typically 0.1–0.5%) based on formulation pH and ingredient interactions (e.g., surfactants may reduce efficacy) .

Q. What are the best practices for assessing diazolidinyl urea stability in aqueous vs. lipid-based formulations?

Conduct accelerated stability studies (40°C, 75% relative humidity) and analyze degradation products via nuclear magnetic resonance (NMR) or mass spectrometry. Note that lipid matrices slow formaldehyde release compared to aqueous systems due to reduced hydrolysis .

Advanced Research Questions

Q. How can contradictory findings on diazolidinyl urea sensitization rates be resolved?

Conflicting sensitization data (e.g., higher rates in dental patients vs. students ) may arise from exposure variability or patch-test vehicle differences. Use multivariable regression to control for confounders (e.g., occupation, co-exposure to glutaraldehyde). Validate patch-test results with repeated open application tests (ROATs) and dose-response analyses .

Q. What experimental designs mitigate confounding factors in studies comparing diazolidinyl urea to other formaldehyde-releasing preservatives?

Employ cross-over studies with matched cohorts to isolate preservative effects. For in vitro comparisons, standardize formaldehyde quantification methods (e.g., acetylacetone spectrophotometry) and control for pH, which modulates formaldehyde release kinetics. Use fractional factorial designs to evaluate interactions with co-preservatives like parabens .

Q. How do decomposition pathways of diazolidinyl urea in cosmetics differ from patch-test materials, and what are the implications for allergy diagnostics?

In cosmetics, diazolidinyl urea degrades into urea and allantoin-formaldehyde adducts, whereas petrolatum-based patch-test materials favor HU (imidazolidinyl urea) formation . To improve diagnostic accuracy, supplement patch tests with HU and 3,4-BHU at 1–2% concentrations in petrolatum, as these mimic cosmetic degradation products .

Data Contradiction Analysis

Q. Why do some studies report diazolidinyl urea as a moderate sensitizer while others classify it as high-risk?

Discrepancies arise from variations in test populations (e.g., pre-sensitized individuals in clinical cohorts vs. general populations) and methodological differences (e.g., occlusion time, vehicle selection). Meta-analyses show pooled sensitization rates of 3.8% in general dermatitis patients but up to 8.2% in occupational groups . Stratify data by exposure context and use Bayesian statistics to account for heterogeneity.

Methodological Recommendations

Q. What statistical approaches are optimal for analyzing sensitization data with small sample sizes?

Use exact binomial tests or Fisher’s exact test for contingency tables. For underpowered studies, apply bootstrapping to estimate confidence intervals or Bayesian hierarchical models to borrow strength from prior datasets .

Q. How should researchers address formaldehyde cross-reactivity in diazolidinyl urea studies?

Pre-screen participants for formaldehyde sensitivity via patch testing (1% aqueous). In cross-reactivity assays, test diazolidinyl urea alongside quaternium-15 and imidazolidinyl urea, using χ² tests to compare sensitization rates. Adjust p-values for multiple comparisons (e.g., Bonferroni correction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.